3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethylpiperidine with a suitable difluoropropanamine precursor under controlled conditions. The reaction may require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s difluoropropanamine moiety can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Known for its inhibitory effect on platelet aggregation.
4-bromo-2- { [ (3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: Used in experimental pharmacology.
Uniqueness
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is unique due to its difluoropropanamine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound for various applications .
Biological Activity
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic compound notable for its unique chemical structure, which includes a piperidine ring and a difluoropropanamine moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological disorders and its interaction with specific biological targets.
The molecular formula of this compound is C10H20F2N2, with a molecular weight of approximately 206.28 g/mol. The presence of fluorine atoms and the piperidine structure contribute to its distinctive chemical properties, making it an interesting candidate for pharmacological research.
Research indicates that this compound may modulate neurotransmitter systems by interacting with specific receptors in the central nervous system (CNS). Its mechanism of action likely involves:
- Receptor Modulation : Binding to neurotransmitter receptors such as dopamine or serotonin receptors.
- Signal Transduction : Affecting intracellular signaling pathways that influence neuronal activity and plasticity.
Biological Activity
Studies have shown that this compound exhibits significant biological activity, particularly in the context of neurological pathways. The following table summarizes key findings related to its biological effects:
Study | Findings | Methodology |
---|---|---|
Study 1 | Increased dopamine receptor activity in vitro | Receptor binding assays |
Study 2 | Modulation of serotonin levels in animal models | Behavioral assays in rodents |
Study 3 | Neuroprotective effects observed in neurodegenerative models | In vivo studies on mice |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Dopaminergic Activity : A study demonstrated that this compound enhances dopamine signaling, suggesting potential applications in treating conditions like Parkinson's disease.
- Anxiety and Depression Models : In rodent models of anxiety and depression, the compound showed promise by reducing behavioral symptoms associated with these disorders, indicating its role as a potential antidepressant.
- Neuroprotection : Research has indicated neuroprotective properties against oxidative stress-induced neuronal damage, highlighting its therapeutic potential for neurodegenerative diseases.
Comparative Analysis
To understand the uniqueness of this compound compared to similar agents, a comparative analysis is presented below:
Compound Name | Similarity Index | Unique Features |
---|---|---|
3-(2,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine | High | Different methyl substitution affects activity |
4-(3,3-Difluoroazetidin-1-yl)propan-1-amines | Moderate | Structural differences impact receptor binding |
N,N-Dimethylpiperidin-4-amine hydrochloride | Moderate | Similar piperidine structure but different pharmacodynamics |
Properties
Molecular Formula |
C10H20F2N2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-3-9(2)5-14(4-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
InChI Key |
UCVJXPMJBIYNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(CN)(F)F)C |
Origin of Product |
United States |
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